

Basic Red 29 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Basic Red 29

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for **Basic Red 29**, a cationic azo dye. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Structure

Basic Red 29 is a synthetic dye belonging to the thiazole azo class. Its chemical structure consists of a substituted phenylindole group linked to a thiazolium cation through an azo bridge. The positive charge on the thiazolium ring makes it a cationic dye, enabling it to bind to negatively charged substrates.

Table 1: Chemical Identifiers for Basic Red 29



Identifier	Value	Reference
IUPAC Name	(1-methyl-2-phenylindol-3-yl)- (3-methyl-1,3-thiazol-3-ium-2- yl)diazene chloride	[1]
CAS Number	42373-04-6	[1]
C.I. Number	11460	[2]
Molecular Formula	C19H17CIN4S	[1]
Canonical SMILES	CN1C2=CC=CC=C2C(=C1C3 =CC=CC=C3)N=NC4= INVALID-LINKC.[CI-]	[1]
InChI Key	WMAVHUWINYPPKT- UHFFFAOYSA-M	[1]
Synonyms	Basacryl Red GL, Cationic Red 2GL, BR 29	[1][3]

Physicochemical Properties

Basic Red 29 typically presents as a dark red powder.[2] Its key physicochemical properties are summarized in the table below. While some data is readily available, specific values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.

Table 2: Physicochemical Properties of Basic Red 29



Property	Value	Reference
Molecular Weight	368.88 g/mol	[1]
Appearance	Dark red powder	[2]
Solubility in Water (25 °C)	120 g/L	[2]
Melting Point	Data not available	
Boiling Point	Data not available	_
рКа	Data not available	_

Spectral Properties

The color of **Basic Red 29** arises from its absorption of light in the visible region, a characteristic determined by its molecular structure, specifically the conjugated system of the azo dye.

Table 3: Spectral Properties of Basic Red 29

Property	Value	Reference
UV-Vis Absorption Maximum (λmax)	Data not available	

Experimental Protocols

This section details generalized methodologies for determining key physicochemical and spectral properties of dyes like **Basic Red 29**. These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment.

Determination of Water Solubility

Objective: To quantify the solubility of **Basic Red 29** in water at a specific temperature.

Methodology:



- Preparation of Saturated Solution: Add an excess amount of Basic Red 29 powder to a known volume of deionized water in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
- · Quantification:
 - Gravimetric Method: Take a known volume of the clear supernatant, evaporate the solvent completely, and weigh the remaining solid residue.
 - Spectrophotometric Method: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Create a calibration curve.
 Dilute a known volume of the saturated solution and measure its absorbance. Use the calibration curve to determine the concentration.
- Calculation: Express the solubility in grams per liter (g/L) or other appropriate units.

Determination of Melting Point

Objective: To determine the temperature range over which **Basic Red 29** transitions from a solid to a liquid.

Methodology:

- Sample Preparation: Finely powder a small amount of dry Basic Red 29.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.



 Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λ max) of **Basic Red 29** in a specific solvent.

Methodology:

- Solution Preparation: Prepare a dilute solution of Basic Red 29 in a suitable solvent (e.g., deionized water or ethanol) of a known concentration.
- Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan (e.g., 200-800 nm).
- Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
- Sample Measurement: Rinse the cuvette with the dye solution, then fill it and place it in the spectrophotometer.
- Data Acquisition: Run the scan to obtain the absorption spectrum.
- Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Logical Relationships of Properties

The following diagram illustrates the interconnectedness of **Basic Red 29**'s fundamental properties and their influence on its application.



Logical Relationships of Basic Red 29 Properties **Chemical Structure** (Azo dye, Cationic) determines determines **Spectral Properties** Physicochemical Properties informs (MW, Solubility, etc.) (\lambdamax, Color) influences process defines use informs **Application** Safety & Handling (e.g., Textile Dyeing)

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Caption: Interrelation of Basic Red 29's properties.

Safety and Handling

Basic Red 29 is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some azo dyes may have mutagenic potential and could be associated with bladder cancer with long-term exposure.[3]

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses. In dusty environments, a respirator is recommended.[3]
- Handling: Use in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3]
- Storage: Keep containers securely sealed in a dry, cool, and well-ventilated place.[4]
- Spills: For minor spills, clean up immediately using dry procedures to avoid generating dust.
 For major spills, evacuate the area and follow appropriate hazardous material cleanup protocols.[3]



Environmental Impact

Basic dyes, including **Basic Red 29**, can be persistent in the environment due to their chemical stability.[3] The release of these dyes into waterways is an aesthetic concern and can pose an ecotoxic hazard.[3] Cationic dyes can be toxic to aquatic organisms.[3] However, biological treatment processes like activated sludge have shown effectiveness in removing basic dyes from wastewater.[3] Studies have also explored electrocoagulation, electro-Fenton, and sonochemical degradation as methods for treating wastewater containing **Basic Red 29**.[5][6]

Synthesis and Purification Synthesis

The general manufacturing method for **Basic Red 29** involves a two-step process:

- Diazotization and Coupling: 1-Methyl-2-aminothiazole is diazotized and then coupled with 1-Methyl-2-phenyl-1H-indole.[2]
- Quaternization: The resulting compound is then treated to form the quaternary ammonium salt, which imparts the cationic nature to the dye.[2]

A detailed experimental protocol for the industrial synthesis is proprietary and not publicly available.

Purification

A general method for purifying dyes involves removing colloidal matters and other impurities. One approach is flocculation followed by filtration or centrifugation.

Methodology:

- Dissolution: Dissolve the crude dye in water or a water-soluble organic solvent mixture.
- Flocculation: Add a small amount of a suitable flocculant to the dye solution and stir thoroughly.
- Separation: Separate the flocculated impurities by pressure filtration or centrifugation.[7]



Drying: The purified dye can be recovered from the solution by evaporation of the solvent.[7]
 The purity can be assessed using techniques like atomic absorption spectrometry or inductively coupled plasma emission spectral analysis to check for residual impurities.[7]

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- To cite this document: BenchChem. [Basic Red 29 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218400#basic-red-29-chemical-structure-and-properties]

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